3-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide
Description
Propriétés
IUPAC Name |
3-ethylsulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S2/c1-3-25(21,22)13-6-4-5-11(9-13)16(20)19-17-18-14-8-7-12(23-2)10-15(14)24-17/h4-10H,3H2,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICYZHYUBFDLJMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
The synthesis of 3-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide typically involves multiple steps. One common synthetic route starts with the preparation of the benzo[d]thiazole core, followed by the introduction of the methoxy group at the 6-position. The benzamide moiety is then attached through a series of coupling reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Analyse Des Réactions Chimiques
3-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylsulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Applications De Recherche Scientifique
3-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry: It can be used in the development of new materials with unique properties, such as advanced polymers or coatings.
Mécanisme D'action
The mechanism of action of 3-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The benzo[d]thiazole moiety may bind to certain proteins or enzymes, modulating their activity. The ethylsulfonyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Substituent Effects on the Benzamide and Benzothiazole Moieties
Spectroscopic Characterization
Table 2: FT-IR and NMR Data Comparison
- The absence of amine peaks in the target compound’s FT-IR (vs. 3399 cm⁻¹ in amino analogs) and the presence of methoxy (C-O-C) and sulfonyl (S=O) stretches distinguish its spectral profile .
Structure-Activity Relationship (SAR) Insights
- Thiazole/Benzothiazole Core : SAR studies on N-(thiazol-2-yl)-benzamide analogs indicate that substituents at the 4- or 6-position of the thiazole ring significantly modulate potency at targets like ZAC receptors . For example, electron-withdrawing groups (e.g., sulfonyl, nitro) enhance antagonist activity.
- Ethylsulfonyl vs. Methylsulfonyl : Ethylsulfonyl’s larger size may improve hydrophobic interactions but reduce solubility compared to methylsulfonyl analogs like 7a .
Research Findings and Implications
- Corrosion Inhibition: Amino-substituted analogs demonstrate corrosion inhibition via adsorption on metal surfaces, a property less likely in the methoxy-substituted target .
- Synthetic Challenges : Low yields in sulfonyl-containing analogs (e.g., 33% for 7a) highlight the need for optimized coupling conditions for the target compound .
Q & A
Synthesis and Optimization
Q: What are the common synthetic routes for preparing 3-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide, and what key reaction conditions are critical for optimizing yield and purity? A: The synthesis typically involves multi-step reactions starting with the benzothiazole core. Key steps include:
- Coupling reactions between the sulfonylbenzamide moiety and the 6-methoxybenzothiazol-2-amine derivative using coupling agents like EDCI or HOBt .
- Sulfonylation of the benzamide precursor using ethylsulfonyl chloride under anhydrous conditions .
- Purification via column chromatography or recrystallization to isolate the final product.
Critical parameters include temperature control (60–80°C for coupling), pH adjustment (neutral for sulfonylation), and solvent choice (DMF or THF for solubility). Yield optimization requires strict exclusion of moisture and oxygen .
Structural Characterization
Q: Which spectroscopic techniques are most effective for confirming the molecular structure and purity of 3-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide? A:
- 1H/13C NMR : Identifies proton environments (e.g., methoxy singlet at δ 3.8–4.0 ppm, ethylsulfonyl quartet at δ 1.2–1.5 ppm) and carbon backbone .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (C17H16N2O4S2, exact mass 392.05 g/mol) .
- HPLC : Assesses purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .
Biological Screening
Q: What in vitro assays are typically employed to evaluate the anticancer potential of this compound, and which cancer cell lines have shown sensitivity? A:
- MTT/Proliferation Assays : Test cytotoxicity in cell lines like Colo205 (colon), MCF7 (breast), and A549 (lung) .
- Apoptosis Markers : Caspase-3/7 activation and Annexin V staining in U937 lymphoma cells .
- IC50 Determination : Dose-response curves (typical range: 5–50 µM) .
Reaction Mechanisms (Advanced)
Q: How does the ethylsulfonyl group influence chemical reactivity in nucleophilic substitution compared to methylsulfonyl analogs? A: The ethylsulfonyl group’s stronger electron-withdrawing effect (vs. methyl) increases electrophilicity at the benzamide carbonyl, enhancing reactivity in SNAr reactions. This is validated via kinetic studies in DMSO/water systems, where ethyl derivatives show 2–3x faster substitution rates .
Target Identification
Q: What experimental approaches identify protein targets of this compound, and how is binding affinity validated? A:
- Surface Plasmon Resonance (SPR) : Measures real-time binding to purified targets like p53 or kinases .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, Kd) .
- X-ray Crystallography : Resolves binding modes in co-crystal structures (e.g., with Bcl-2) .
Structure-Activity Relationships (SAR)
Q: How do modifications at the 6-methoxy position affect bioactivity, and what methodologies assess these changes? A:
- Substituent Effects : Replacing methoxy with ethoxy reduces anticancer activity (IC50 increases by 40% in MCF7) due to steric hindrance .
- Methods :
- Analog Synthesis : Introduce halogens or alkyl groups via Ullmann coupling .
- In Silico Docking : AutoDock Vina predicts binding poses with EGFR or tubulin .
Data Contradiction Analysis
Q: How should researchers address discrepancies in biological activity across batches? A:
- Purity Verification : Re-analyze batches via HPLC and 1H NMR to detect impurities (>98% purity required) .
- Bioassay Reproducibility : Use internal controls (e.g., doxorubicin) and standardized protocols (e.g., CLSI guidelines) .
Stability Optimization
Q: What strategies improve hydrolytic stability in aqueous formulations for in vivo studies? A:
- pH Buffering : Maintain pH 6.5–7.5 to minimize amide bond hydrolysis .
- Prodrug Design : Mask the sulfonyl group as a tert-butyl ester for enhanced stability .
Analytical Challenges
Q: What limitations exist in chromatographic quantification in biological matrices, and how are they mitigated? A:
- Matrix Effects : Plasma proteins cause signal suppression in HPLC-UV. Solution : Use LC-MS/MS with deuterated internal standards .
- Detection Limits : Improve sensitivity via pre-column derivatization with dansyl chloride .
Mechanistic Elucidation
Q: How are computational and experimental methods integrated to study apoptosis induction in resistant cells? A:
- Transcriptomics : RNA-seq identifies upregulated pro-apoptotic genes (e.g., BAX, PUMA) .
- Molecular Dynamics Simulations : CHARMM models predict compound binding to Bcl-xL’s hydrophobic groove .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
